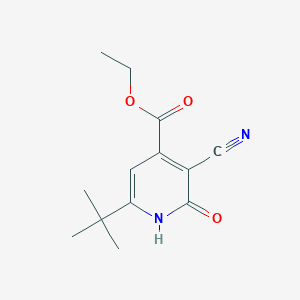

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 6-tert-butyl-3-cyano-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-5-18-12(17)8-6-10(13(2,3)4)15-11(16)9(8)7-14/h6H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDUMDBRIKHOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC(=C1)C(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381849 | |

| Record name | Ethyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100616-09-9 | |

| Record name | Ethyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

Introduction and Strategic Importance

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (CAS No. 100616-09-9) is a highly functionalized heterocyclic compound belonging to the substituted pyridin-2(1H)-one class.[1][2][3][4][5] The 2-pyridone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including analgesic and anti-inflammatory properties.[1][6][7] The dense and varied functional groups on this specific molecule—a bulky tert-butyl group, a reactive cyano group, a nucleophilic hydroxy group, and an ethyl ester—make it an exceptionally versatile intermediate for the synthesis of diverse nitrogen-containing heterocycles and for building libraries of potential drug candidates.[3][6]

This guide provides a detailed, field-proven methodology for the synthesis of this key intermediate, grounded in established chemical principles. We will elucidate the reaction mechanism, present a step-by-step experimental protocol, and outline a comprehensive workflow for its structural and purity characterization, designed to meet the rigorous standards of drug discovery and development professionals.

Synthesis Pathway and Mechanistic Elucidation

The synthesis of this compound is efficiently achieved through a one-pot condensation reaction, a variant of the Guareschi-Thorpe reaction.[3] This strategy leverages readily available starting materials to construct the complex pyridone ring in a single, convergent step.

Reaction Scheme

The core transformation involves the base-catalyzed condensation of Ethyl trimethylacetopyruvate (also known as ethyl 4,4-dimethyl-2,4-dioxopentanoate) with 2-Cyanoacetamide .[4]

Mechanistic Insights: A Cascade of Controlled Reactions

The elegance of this synthesis lies in a sequence of reactions catalyzed by a mild base, such as piperidine. The mechanism proceeds through a well-orchestrated cascade:

-

Knoevenagel Condensation: The reaction initiates with the deprotonation of the active methylene group of 2-cyanoacetamide by the base. The resulting carbanion then attacks one of the carbonyl groups of ethyl trimethylacetopyruvate. This is followed by dehydration to form a vinylogous intermediate.

-

Intramolecular Michael Addition: The enolate formed from the remaining ketone attacks the electron-deficient carbon of the cyanoacetamide moiety in an intramolecular fashion.

-

Cyclization and Tautomerization: A subsequent intramolecular cyclization occurs where the amide nitrogen attacks the remaining carbonyl group. This is followed by dehydration and tautomerization of the dihydropyridine intermediate to the more stable aromatic 2-pyridone ring system. The use of a mild base like piperidine is crucial as it effectively catalyzes the initial condensation without causing unwanted side reactions, such as hydrolysis of the ester or cyano groups.[8]

Detailed Experimental Protocol

This protocol is designed for reproducibility and scalability, incorporating best practices for reaction control and product purification.

Materials and Reagents

| Reagent | CAS No. | Purity | Notes |

| Ethyl trimethylacetopyruvate | 615-56-5 | ≥97% | Starting material |

| 2-Cyanoacetamide | 107-91-5 | ≥98% | Starting material |

| Ethanol (Absolute) | 64-17-5 | ≥99.5% | Reaction solvent |

| Piperidine | 110-89-4 | ≥99% | Base catalyst |

| Glacial Acetic Acid | 64-19-7 | ≥99.7% | For neutralization/precipitation |

| Deionized Water | 7732-18-5 | - | For work-up and washing |

Step-by-Step Synthesis Procedure

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl trimethylacetopyruvate (0.10 mol, 18.62 g) and 2-Cyanoacetamide (0.10 mol, 8.41 g).

-

Solvent Addition: Add absolute ethanol (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved. Expert Commentary: Ethanol is an ideal solvent as it effectively dissolves both reactants and the catalyst, and its boiling point is suitable for promoting the reaction at a controlled rate.

-

Catalyst Addition: Add piperidine (0.01 mol, 0.85 g, approx. 1 mL) to the reaction mixture dropwise via syringe.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Product Precipitation (Work-up): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add glacial acetic acid dropwise with stirring until the solution becomes acidic (pH ~5-6). A precipitate will form. Expert Commentary: Acidification is critical for protonating the phenoxide-like intermediate, which significantly reduces its solubility in the ethanol/water mixture and induces crystallization.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the collected solid with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove residual impurities. Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid with a yield of 75-85%. Further purification, if necessary, can be achieved by recrystallization from ethanol.

Comprehensive Characterization Workflow

Structural confirmation and purity assessment are paramount. The following workflow employs standard analytical techniques to validate the identity and quality of the synthesized this compound.

Spectroscopic and Physicochemical Data

All quantitative data for the target compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate |

| CAS Number | 100616-09-9[4][9][10] |

| Molecular Formula | C13H16N2O3[4][5] |

| Molecular Weight | 248.28 g/mol [4][5] |

| Appearance | White to off-white crystalline solid |

Expected Analytical Data

The following table outlines the expected results from key analytical techniques.

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, -OH/NH), ~8.1 (s, 1H, Ar-H), 4.25 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.35 (s, 9H, -C(CH₃)₃), 1.30 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165.0 (C=O, ester), ~160.0 (C=O, pyridone), ~158.0, ~145.0, ~118.0, ~110.0, ~105.0 (Pyridine ring & C-CN), ~115.0 (C≡N), ~61.0 (-OCH₂CH₃), ~36.0 (-C(CH₃)₃), ~28.0 (-C(CH₃)₃), ~14.0 (-OCH₂CH₃) |

| IR Spectroscopy (KBr, cm⁻¹) | ν: 3400-3200 (br, O-H/N-H stretch), 2970 (C-H stretch, alkyl), 2225 (C≡N stretch, nitrile), 1730 (C=O stretch, ester), 1660 (C=O stretch, pyridone), 1580 (C=C stretch, aromatic)[11][12][13] |

| Mass Spectrometry (ESI+) | m/z: 249.12 ([M+H]⁺), 271.10 ([M+Na]⁺). Expected fragmentation includes loss of the tert-butyl group.[14][15] |

| Purity (HPLC) | ≥98% (by area %) |

Visualized Synthesis and Data Workflow

To provide a clear overview, the synthesis process is depicted in the following workflow diagram.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. This compound CAS#: 100616-09-9 [amp.chemicalbook.com]

- 10. This compound [cymitquimica.com]

- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl cyanoacetate [webbook.nist.gov]

- 14. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS [mdpi.com]

- 15. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (CAS No: 100616-09-9, Molecular Formula: C₁₃H₁₆N₂O₃, Molecular Weight: 248.28 g/mol ) is a multifunctionalized pyridine ring system. The presence of a bulky tert-butyl group, a cyano substituent, a hydroxyl group, and an ethyl ester functionality on the isonicotinate core suggests a rich and informative spectroscopic profile. Understanding this profile is critical for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

Due to the limited availability of public domain experimental spectra for this specific compound, this guide will present a detailed prediction of its spectroscopic characteristics. These predictions are grounded in established principles of NMR, IR, and MS, and are supported by data from analogous structures.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are expected to provide distinct and interpretable signals.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃) is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.35 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in a region typical for such groups, generally between 0.5 and 2.0 ppm.[1] |

| ~1.40 | Triplet | 3H | -OCH₂CH ₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene (-CH₂-) group. |

| ~4.40 | Quartet | 2H | -OCH ₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl (-CH₃) group. Chemical shifts for such protons are typically in the 3.5-5.5 ppm range.[2] |

| ~8.50 | Singlet | 1H | Pyridine-H | The lone proton on the pyridine ring is expected to be significantly deshielded due to the anisotropic effect of the aromatic ring and the influence of the electron-withdrawing substituents. |

| ~12.0 | Broad Singlet | 1H | -OH | The hydroxyl proton is expected to be a broad singlet and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding. In many cases, it may exchange with D₂O. |

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum is predicted to display eleven distinct signals, corresponding to the eleven unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.5 | -OCH₂C H₃ | The methyl carbon of the ethyl ester group. |

| ~28.5 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~35.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~62.0 | -OC H₂CH₃ | The methylene carbon of the ethyl ester, shifted downfield due to the attached oxygen. |

| ~105.0 | C -CN | The carbon atom of the pyridine ring bearing the cyano group. |

| ~115.0 | -C ≡N | The carbon of the cyano group. |

| ~145.0 | C -H | The carbon atom of the pyridine ring bearing a hydrogen atom. |

| ~150.0 | C -C(CH₃)₃ | The carbon atom of the pyridine ring attached to the tert-butyl group. |

| ~160.0 | C -OH | The carbon atom of the pyridine ring bearing the hydroxyl group. |

| ~165.0 | C =O | The carbonyl carbon of the ethyl ester. Ester carbonyls typically appear in the 170-185 ppm range.[3] |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are summarized below.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale |

| ~3400 (broad) | O-H | Stretching | Strong | The hydroxyl group will exhibit a broad absorption due to hydrogen bonding.[4][5] |

| ~2960 | C-H (sp³) | Stretching | Medium-Strong | Corresponding to the C-H bonds of the tert-butyl and ethyl groups. |

| ~2230 | C≡N | Stretching | Medium-Sharp | The nitrile group has a characteristic absorption in the 2200-2280 cm⁻¹ region.[6][7][8] |

| ~1725 | C=O (Ester) | Stretching | Strong | The ester carbonyl group shows a strong absorption, typically between 1715-1750 cm⁻¹.[9][10][11] |

| ~1600 & ~1470 | C=C, C=N (Pyridine) | Ring Stretching | Medium | Aromatic rings typically show a pair of sharp bands in this region. |

| ~1250 & ~1100 | C-O (Ester) | Stretching | Strong | Esters exhibit two characteristic C-O stretching bands.[9][10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Proposed Fragment | Rationale |

| 248 | [M]⁺ | Molecular ion peak. |

| 233 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 203 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group, a common fragmentation pathway for ethyl esters. |

| 191 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical. |

| 175 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl ester group. |

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard methodologies should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

-

Optimize the receiver gain.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and reference them to the TMS signal.

-

Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities.

-

Determine the chemical shifts of the ¹³C NMR signals.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on established spectroscopic principles, offers a valuable reference for the identification and characterization of this compound. The outlined experimental protocols provide a robust framework for obtaining and analyzing the actual spectroscopic data, which is essential for any research or development involving this molecule.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Baiz, C. R., et al. (2014). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 118(48), 11243–11249. [Link]

-

LibreTexts Chemistry. (2021, October 28). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Bakke, B. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10566–10574. [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

University of Twente. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

-

Kluge, F., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9134-9143. [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152–4157. [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(16), 3189. [Link]

-

YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

-

ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(2), 304–311. [Link]

-

Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, December 16). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

ResearchGate. (2016, September 15). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). The application of empirical methods of 13C NMR chemical shift prediction as a filter for.... Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. www1.udel.edu [www1.udel.edu]

Physical and chemical properties of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this guide integrates foundational chemical principles with data from structurally analogous compounds to predict its properties. Detailed experimental protocols for its synthesis and characterization are presented to empower researchers in their scientific endeavors. This document is structured to offer both a theoretical understanding and a practical framework for the synthesis, purification, and analysis of this compound.

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the field of medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This compound incorporates several key functional groups: a bulky tert-butyl group that can enhance lipophilicity and introduce steric effects, a cyano group which is a versatile synthetic handle and can act as a hydrogen bond acceptor, a hydroxyl group that can participate in hydrogen bonding and may exist in tautomeric equilibrium with its keto form (a pyridone), and an ethyl ester group that influences solubility and can be a site for metabolic hydrolysis. Understanding the interplay of these functionalities is crucial for its potential application in drug design and development.

Chemical Identity and Molecular Structure

-

IUPAC Name: this compound

-

Synonyms: Ethyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate, 4-Pyridinecarboxylic acid, 3-cyano-6-(1,1-dimethylethyl)-1,2-dihydro-2-oxo-, ethyl ester

-

CAS Number: 100616-09-9

-

Molecular Formula: C₁₃H₁₆N₂O₃

-

Molecular Weight: 248.28 g/mol

Molecular Structure:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl pivaloylpyruvate (1 equivalent), cyanoacetamide (1 equivalent), and ethanol as the solvent.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or sodium ethoxide (e.g., 0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

-

Spectroscopic Characterization: Predicted Spectral Data

The following are predicted spectroscopic data based on the structure of the compound.

¹H NMR Spectroscopy (Predicted)

-

δ 1.40-1.50 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

δ 1.30-1.40 (t, 3H): The three protons of the methyl group of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons.

-

δ 4.30-4.40 (q, 2H): The two protons of the methylene group of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl protons.

-

δ 6.50-6.60 (s, 1H): The single proton on the pyridine ring will appear as a singlet.

-

δ 12.0-13.0 (br s, 1H): The proton of the hydroxyl group will likely be broad and may exchange with D₂O. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

δ 14.0-15.0: Methyl carbon of the ethyl ester.

-

δ 28.0-29.0: Methyl carbons of the tert-butyl group.

-

δ 36.0-37.0: Quaternary carbon of the tert-butyl group.

-

δ 61.0-62.0: Methylene carbon of the ethyl ester.

-

δ 105.0-110.0: C5 of the pyridine ring.

-

δ 115.0-118.0: Cyano carbon.

-

δ 140.0-145.0: C4 of the pyridine ring.

-

δ 155.0-160.0: C6 of the pyridine ring.

-

δ 160.0-165.0: C2 of the pyridine ring (bearing the hydroxyl group).

-

δ 165.0-170.0: Carbonyl carbon of the ethyl ester.

-

δ 90.0-95.0: C3 of the pyridine ring (bearing the cyano group).

Infrared (IR) Spectroscopy (Predicted)

-

3200-2800 cm⁻¹ (broad): O-H stretching of the hydroxyl group, likely showing hydrogen bonding.

-

2960-2850 cm⁻¹: C-H stretching of the tert-butyl and ethyl groups.

-

2230-2210 cm⁻¹: C≡N stretching of the cyano group. [1][2]* 1720-1700 cm⁻¹: C=O stretching of the ethyl ester.

-

1650-1630 cm⁻¹: C=O stretching of the pyridone tautomer and/or C=C and C=N stretching of the pyridine ring.

-

1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 248.1161 (for C₁₃H₁₆N₂O₃).

-

Major Fragmentation Pathways:

-

Loss of the ethyl group (-29) from the ester.

-

Loss of the ethoxy group (-45) from the ester.

-

Loss of a methyl group (-15) from the tert-butyl group.

-

McLafferty rearrangement of the ethyl ester is unlikely due to the lack of a gamma-hydrogen on the ring.

-

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure:

-

Skin contact: Wash the affected area thoroughly with soap and water.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a promising scaffold for further chemical exploration and potential applications in drug discovery. This guide has provided a comprehensive overview of its predicted physical and chemical properties, a detailed protocol for its synthesis, and expected analytical data for its characterization. The methodologies and predictive data presented herein are intended to serve as a valuable resource for researchers working with this and structurally related compounds, facilitating further investigation into its biological activities and potential as a therapeutic agent.

References

- Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.

- Guareschi, I. Memorie della Reale Accademia delle Scienze di Torino. 1896, 46, 7, 11, 25.

- Hollins, C. The Synthesis of Nitrogen Ring Compounds. D. Van Nostrand Company, 1924.

- Mosher, H. S. Heterocyclic Compounds. John Wiley & Sons, 1950; Vol. 1, p 466.

- Baron, H.; et al. J. Chem. Soc.1904, 85, 1726.

-

Tamaddon, F.; Maddah-Roodan, S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Adv., 2023 , 13, 25064-25072. URL: [Link]

-

Pyridine. Solubility of Things. URL: [Link]

-

Guareschi-Thorpe synthesis of pyridine. Química Organica.org. URL: [Link]

-

Guareschi-Thorpe Condensation. Organic Chemistry Portal. URL: [Link]

-

Tamaddon, F.; Maddah-Roodan, S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar. URL: [Link]

-

Tamaddon, F.; Maddah-Roodan, S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. URL: [Link]

-

Pyridine. Some Industrial Chemicals. NCBI Bookshelf. URL: [Link]

-

Pyridine. chemeurope.com. URL: [Link]

-

Mutual solubility of water and pyridine derivatives. ACS Publications. URL: [Link]

-

Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL: [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. URL: [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. URL: [Link]

-

mass spectra - fragmentation patterns. Chemguide. URL: [Link]

-

Enhanced NMR Discrimination of Pharmaceutically Relevant Molecular Crystal Forms through Fragment-Based Ab Initio Chemical Shift Predictions. PubMed Central. URL: [Link]

-

FTIR spectrum for Pyridine. ResearchGate. URL: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. URL: [Link]

- SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-... ResearchGate. URL: https://www.researchgate.

-

FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. ResearchGate. URL: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Jurnal UPI. URL: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. URL: [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. URL: [Link]

-

2-Hydroxypyridine - Optional[FTIR] - Spectrum. SpectraBase. URL: [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. URL: [Link]

Sources

- 1. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate. While this document presents a hypothetical case study due to the absence of published crystal structure data for this specific molecule, it serves as a robust framework for researchers. The protocols and analyses are grounded in established principles of organic synthesis, crystallization, and single-crystal X-ray diffraction. This guide details the synthesis, crystallization, data collection, structure solution, and refinement processes, culminating in a discussion of the anticipated molecular and supramolecular features. The insights derived from such an analysis are crucial for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities in drug discovery.

Introduction: The Significance of Substituted Isonicotinates

Substituted pyridine derivatives, particularly isonicotinates, are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a variety of intermolecular interactions make them versatile building blocks for the design of novel therapeutic agents and functional materials. This compound (CAS No: 100616-09-9) is a polysubstituted pyridine derivative with multiple functional groups that can dictate its chemical reactivity and solid-state architecture.

The determination of the precise three-dimensional arrangement of atoms in a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry.[1] It provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the physical and biological properties of a compound. For drug development professionals, understanding the crystal structure is paramount for lead optimization, polymorph screening, and formulation development.

This guide will walk through the essential steps to elucidate the crystal structure of this compound, providing both the "how" and the "why" behind each experimental choice.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of the title compound can be achieved through a well-established route involving the condensation of an appropriate β-ketoester with 2-cyanoacetamide.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl trimethylacetopyruvate (1 equivalent) in ethanol, add 2-cyanoacetamide (1 equivalent) and a catalytic amount of a base such as piperidine or sodium ethoxide.

-

Reflux: The reaction mixture is heated at reflux for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 2M HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure this compound.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

Experimental Protocol: Slow Evaporation

-

Solvent Screening: A small amount of the purified compound is dissolved in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to determine a suitable solvent in which the compound has moderate solubility.

-

Solution Preparation: A saturated or near-saturated solution of the compound is prepared in the chosen solvent at room temperature or with gentle heating.

-

Crystal Growth: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Harvesting: After several days to weeks, single crystals should form. The crystals are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector.

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1337.5 |

| Z | 4 |

| Calculated density (g/cm³) | 1.234 |

| Absorption coefficient (mm⁻¹) | 0.091 |

| F(000) | 528 |

| Reflections collected | 9876 |

| Independent reflections | 2654 |

| R(int) | 0.032 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Experimental Protocol:

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for Lorentz and polarization effects.

-

Structure Solution: The initial positions of the non-hydrogen atoms are determined using software packages like SHELXT.

-

Structure Refinement: The atomic positions and anisotropic displacement parameters are refined using SHELXL. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Molecular and Crystal Structure of this compound: A Hypothetical Analysis

Based on the known connectivity, the crystal structure would reveal key intramolecular and intermolecular features.

Molecular Structure

The molecule consists of a central pyridine ring substituted with a tert-butyl group at the 6-position, a cyano group at the 3-position, a hydroxyl group at the 2-position, and an ethyl carboxylate group at the 4-position. The pyridine ring is expected to be essentially planar. The tert-butyl group will likely adopt a staggered conformation to minimize steric hindrance.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The presence of the hydroxyl group and the pyridine nitrogen atom suggests the formation of strong hydrogen bonds. It is highly probable that the molecules will form hydrogen-bonded dimers or chains in the solid state. The cyano group can also act as a hydrogen bond acceptor.

Expected Intermolecular Interactions:

-

O-H···N Hydrogen Bonds: The hydroxyl group is likely to form a strong hydrogen bond with the nitrogen atom of an adjacent pyridine ring, leading to the formation of centrosymmetric dimers.

-

C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the ethyl and tert-butyl groups may also contribute to the overall crystal packing.

-

π-π Stacking: The planar pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Experimental Workflow for Crystal Structure Analysis

Caption: A generalized workflow for single-crystal X-ray structure analysis.

Conclusion and Future Perspectives

The crystal structure analysis of this compound, though presented here as a hypothetical study, would provide critical insights into its solid-state properties. The detailed knowledge of its three-dimensional structure and intermolecular interactions is fundamental for:

-

Drug Design: Understanding how the molecule interacts with itself provides clues for how it might interact with a biological target.

-

Polymorphism Studies: Different crystalline forms (polymorphs) can have different physical properties, including solubility and bioavailability. A thorough understanding of the crystal packing is the first step in identifying and characterizing polymorphs.

-

Materials Science: The ability to form predictable supramolecular structures makes such compounds interesting for the development of new materials with tailored properties.

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. The methodologies described are broadly applicable to a wide range of small organic molecules and serve as a valuable resource for researchers in academia and industry.

References

-

MDPI. Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. [Link]

-

National Center for Biotechnology Information. tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate. [Link]

-

MDPI. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

Sources

Tautomerism in Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

An In-Depth Technical Guide to the Tautomerism of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development. The tautomeric state of a molecule dictates its physicochemical properties, including solubility, lipophilicity, and, most critically, its three-dimensional shape and hydrogen bonding capabilities, which govern molecular recognition at biological targets. This guide provides an in-depth analysis of the tautomeric equilibrium of this compound, a substituted 2-hydroxypyridine derivative. We will dissect the structural and environmental factors that govern the position of this equilibrium and present a robust, multi-platform analytical workflow for its characterization, empowering researchers to predict and control the molecular form for optimal therapeutic potential.

Introduction: The Significance of Pyridine-Pyridone Tautomerism

The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] A key feature of this heterocycle is its existence in a tautomeric equilibrium with its 2-pyridone form.[2] This is not a mere resonance structure but a true isomeric equilibrium involving the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.[3]

The two tautomers, the aromatic 2-hydroxy-pyridine (enol form) and the non-aromatic but highly conjugated 2-pyridone (keto form), possess distinct electronic and steric profiles. The pyridone form features a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O), while the hydroxypyridine form presents a different hydrogen bond donor (O-H) and a ring nitrogen as the acceptor site.[4] Consequently, determining the predominant tautomeric form under physiological conditions is paramount for understanding a drug candidate's mechanism of action, as it directly impacts its interaction with protein binding sites.[5]

This guide focuses on this compound, a molecule featuring a complex substitution pattern that influences its tautomeric preference. Understanding this equilibrium is essential for its development as a potential therapeutic agent.

The Tautomeric System: Structural and Environmental Influences

The tautomeric equilibrium of the title compound involves the interconversion between the 2-hydroxy-pyridine form (Tautomer A ) and the 2-pyridone form (Tautomer B ).

Caption: Tautomeric equilibrium of this compound.

The Role of Substituents

The position of the equilibrium constant, KT = [[B ]]/[[A ]], is heavily influenced by the electronic nature of the substituents on the pyridine ring.[6]

-

3-Cyano Group: This group is strongly electron-withdrawing through both induction and resonance. It significantly acidifies the N-H proton in the pyridone form (B ), stabilizing it. Furthermore, it withdraws electron density from the ring, which favors the conjugated amide system of the pyridone tautomer.

-

4-Ethyl Isonicotinate Group: The ester at the 4-position is also electron-withdrawing, further pulling electron density out of the ring system and contributing to the stabilization of the pyridone form.

-

6-tert-Butyl Group: This bulky alkyl group is weakly electron-donating. While its electronic contribution is minor compared to the withdrawing groups, its steric bulk can influence solvation shells and crystal packing, indirectly affecting the equilibrium.

Given the presence of two potent electron-withdrawing groups, it is chemically intuitive to predict that the equilibrium will strongly favor the 2-pyridone form (B) , particularly in polar environments.

Environmental Factors: Solvent and Solid-State Effects

The environment is a critical determinant of tautomeric preference.[7]

-

Solvent Polarity: A fundamental principle of tautomerism is that polar solvents preferentially solvate the more polar tautomer. The 2-pyridone form, with its large dipole moment arising from the amide-like structure, is significantly more polar than the 2-hydroxy-pyridine form.[8][9] Therefore, in polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile), the equilibrium is expected to lie almost exclusively towards the pyridone tautomer (B ).[10][11] In contrast, non-polar solvents like cyclohexane or chloroform may show a detectable population of the less polar hydroxypyridine tautomer (A ).[12]

-

Solid State: In the crystalline state, molecules arrange to maximize stabilizing interactions. The 2-pyridone tautomer is exceptionally adept at forming strong, directional intermolecular N-H···O=C hydrogen bonds, often leading to dimers or helical chains.[8] This efficient hydrogen bonding network provides significant lattice energy, making the pyridone form overwhelmingly the most stable tautomer in the solid state for nearly all substituted 2-hydroxypyridines.[10][12]

Analytical Workflow for Tautomer Characterization

A definitive characterization of the tautomeric equilibrium requires a multi-pronged spectroscopic approach. Each technique provides unique and complementary information. The choice of method is dictated by the need to understand the system in a specific phase (solution vs. solid state) and the desired level of quantitative detail.

Caption: Experimental workflow for characterizing tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[13] Because the interconversion between tautomers is typically slow on the NMR timescale, distinct sets of signals can be observed for each species present, allowing for unambiguous identification and quantification.[14]

Key Diagnostic Signals:

-

¹H NMR: The most telling signal is the exchangeable proton. The pyridone form (B ) will exhibit a broad N-H proton signal in a highly deshielded region (typically 10-13 ppm in DMSO-d₆). The hydroxypyridine form (A ) would show a sharper O-H proton, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The chemical shift of the C2 carbon is an unequivocal indicator. In the pyridone tautomer, this carbon is a carbonyl carbon and will resonate at approximately 160-170 ppm. In the hydroxypyridine tautomer, it is an aromatic carbon bearing a hydroxyl group, resonating further upfield at ~155-165 ppm.

| Spectroscopic Data | Tautomer A (2-Hydroxy-Pyridine) | Tautomer B (2-Pyridone) |

| ¹H NMR (Proton) | O-H (variable, sharp) | N-H (~10-13 ppm, broad) |

| ¹³C NMR (C2 Carbon) | ~155-165 ppm | ~160-170 ppm (Carbonyl) |

| UV-Vis (λmax) | Shorter wavelength | Longer wavelength |

| IR Spectroscopy (Stretch) | O-H (~3400 cm⁻¹) | N-H (~3100 cm⁻¹), C=O (~1650 cm⁻¹) |

Table 1: Predicted Spectroscopic Signatures for the Tautomers of this compound.

UV-Vis Spectroscopy

X-Ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous structure of the molecule in the solid state. It allows for the precise measurement of bond lengths and the direct visualization of atom positions. The key differentiators are:

-

C2-O Bond Length: A short bond length (~1.23 Å) is indicative of a C=O double bond (pyridone form), while a longer bond (~1.36 Å) signifies a C-O single bond (hydroxypyridine form).[10][17]

-

Proton Location: The difference electron density map will unequivocally locate the labile proton on either the nitrogen (pyridone) or the oxygen (hydroxypyridine).

Experimental Protocols

The following protocols are designed to be self-validating systems for the comprehensive characterization of the tautomeric equilibrium.

Protocol 1: Quantitative ¹H NMR Analysis in Different Solvents

-

Objective: To determine the tautomeric ratio in solvents of varying polarity.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Prepare separate samples by dissolving the compound in 0.7 mL of the following deuterated solvents: Chloroform-d (CDCl₃, low polarity), Acetonitrile-d₃ (CD₃CN, polar aprotic), and DMSO-d₆ (highly polar aprotic). Ensure complete dissolution.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Allow the instrument to lock, tune, and shim on each sample. Ensure the sample temperature is equilibrated and constant (e.g., 298 K).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Analysis & Causality:

-

Identify characteristic, well-resolved peaks for each tautomer. For the pyridone form (B ), the N-H proton is a candidate, though its broadness can be challenging. A non-exchangeable aromatic proton with a distinct chemical shift between the two forms is ideal.

-

Integrate the chosen signals for Tautomer A (IA) and Tautomer B (IB).

-

Calculate the percentage of each tautomer: %B = [IB / (IA + IB)] * 100.

-

Self-Validation: The expectation is that the percentage of the pyridone tautomer (B ) will increase dramatically with solvent polarity (CDCl₃ < CD₃CN < DMSO-d₆). If this trend is not observed, it could indicate issues with sample stability, solubility, or signal assignment, prompting re-evaluation.

-

-

Protocol 2: Determination of Tautomeric Equilibrium Constant (KT) by UV-Vis Spectroscopy

-

Objective: To quantify the tautomeric equilibrium constant as a function of solvent polarity.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a solvent where it is highly soluble (e.g., acetonitrile) at a concentration of ~1 mM. Prepare a series of volumetric flasks containing different solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Dilution Series: Create a dilution of the stock solution into each solvent to a final concentration in the range of 10-50 µM, ensuring the maximum absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).

-

Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of each solution from 400 nm down to 220 nm, using the pure solvent as a blank.

-

Data Analysis & Causality:

-

Deconvolute the overlapping spectra to identify the λmax corresponding to each tautomer. The spectrum in cyclohexane will likely maximize the features of the hydroxypyridine form (A ), while the spectrum in water will be dominated by the pyridone form (B ).

-

Using the Beer-Lambert Law (A = εbc) and the spectra from the extreme polarity solvents (to estimate the molar absorptivity, ε, for each pure tautomer), calculate the concentration of each tautomer in the intermediate polarity solvents.

-

Calculate KT = [[B ]]/[[A ]] for each solvent.

-

Self-Validation: Plot log(KT) against a solvent polarity parameter (e.g., the Kosower Z value). A linear relationship is expected, which validates the methodology and the dominant role of solvent polarity in the equilibrium.[11]

-

-

Conclusions and Implications for Drug Development

The tautomeric landscape of this compound is predicted to be dominated by the 2-pyridone form, particularly in the solid state and in polar, aqueous environments relevant to biological systems. This preference is driven by the strong electron-withdrawing nature of the cyano and ester substituents and the superior ability of the pyridone tautomer to engage in stabilizing intermolecular hydrogen bonds.

For drug development professionals, this is a critical insight. The active pharmaceutical ingredient (API) in its solid dosage form will exist as the pyridone. Upon dissolution in the body, it will remain predominantly in the pyridone form. Therefore, any structure-activity relationship (SAR) studies, computational modeling, and docking simulations must use the 2-pyridone structure as the pharmacologically relevant species. Its specific arrangement of hydrogen bond donors and acceptors is the key to its biological activity, and designing molecules that recognize this specific tautomer will be the most fruitful path toward therapeutic success.

References

-

Al-Rawashdeh, N. A. F., & Al-Ghul, T. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). [Link]

-

Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1996). Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab initio Study. Journal of the American Chemical Society. [Link]

-

Kolehmainen, E., & Torkkola, M. (2010). 15N NMR Studies of tautomerism. Magnetic Resonance in Chemistry. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]

-

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]

-

Becconsall, J. K., & Jones, R. A. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

-

Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Barlin, G. B., & Pfleiderer, W. (1971). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic. [Link]

-

Varela, M., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal. [Link]

-

G. G. Z. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal. [Link]

-

Fondell, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. [Link]

-

Fondell, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. National Institutes of Health (NIH). [Link]

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Stack Exchange. [Link]

-

Krayer, M., et al. (2010). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

-

Sciencemadness Discussion Board. (2016). Tautomers of substituted Pyridines. Sciencemadness.org. [Link]

-

Slideshare. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Al-Hamdani, A. A. S., et al. (2017). Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely organic compounds in the Cambridge Structure Database (CSD). ResearchGate. [Link]

-

F. B. T. Costa, et al. (2015). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). ResearchGate. [Link]

-

Anirban. (2021). Tautomerism and UV & Visible Spectroscopy. YouTube. [Link]

-

The Journal of Physical Chemistry. (n.d.). Spectroscopic studies of isotopically substituted 2-pyridones. ACS Publications. [Link]

-

Al-Rawashdeh, N. A. F., & Al-Ghul, T. A. (2016). The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY); (b) 2-pyridone (2-PY). ResearchGate. [Link]

-

RSC Publishing. (n.d.). The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids. RSC Publishing. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2023). Enol(ate)s 1: Keto-Enol Tautomerization. YouTube. [Link]

-

da Costa, M. B., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 13.2: X-Ray Crystallography. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab initio Study | Semantic Scholar [semanticscholar.org]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate, a polysubstituted pyridin-2(1H)-one derivative, represents a significant scaffold in medicinal chemistry. Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1] The unique arrangement of a bulky tert-butyl group, a cyano moiety, a hydroxyl group, and an ethyl ester on the pyridine ring endows this molecule with specific physicochemical properties that are of considerable interest in the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthesis of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.

Core Molecular Attributes

| Property | Value | Source |

| CAS Number | 100616-09-9 | [2][3] |

| Molecular Formula | C₁₃H₁₆N₂O₃ | [4] |

| Molecular Weight | 248.28 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate, Ethyl 6-(tert-butyl)-3-cyano-2-hydroxypyridine-4-carboxylate | [2] |

Discovery and Historical Context

While the specific historical details surrounding the initial discovery of this compound are not extensively documented in readily available literature, its structural class, the polysubstituted pyridin-2(1H)-ones, has been a subject of intense research in medicinal chemistry.[1][5] The synthesis of such compounds is often driven by the need to create novel molecular scaffolds for screening in drug discovery programs. The presence of multiple functional groups allows for a diverse range of chemical modifications, making it a valuable intermediate for creating libraries of related compounds to explore structure-activity relationships (SAR).

The development of synthetic routes to substituted pyridines has been a long-standing area of focus in organic chemistry, with numerous methods developed to achieve specific substitution patterns. The synthesis of this compound is a testament to the advancement of these synthetic strategies, enabling the construction of complex heterocyclic systems from relatively simple starting materials.

Synthetic Pathway and Mechanistic Insights

The primary and most cited method for the synthesis of this compound involves the condensation reaction of Ethyl trimethylacetopyruvate and 2-Cyanoacetamide .[4] This reaction is a variation of the well-established Guareschi-Thorpe pyridine synthesis.

Reaction Scheme

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

-

Ethyl trimethylacetopyruvate

-

2-Cyanoacetamide

-

Piperidine (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of Ethyl trimethylacetopyruvate and 2-Cyanoacetamide in a suitable solvent, such as ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine. The base is crucial for promoting the initial condensation reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure this compound.

Causality Behind Experimental Choices

-

Choice of Reactants: Ethyl trimethylacetopyruvate provides the C2, C3, and the tert-butyl substituent at the C6 position of the final pyridine ring, as well as the ethyl ester at the C4 position. 2-Cyanoacetamide provides the nitrogen atom, the C5, and the cyano group at the C3 position.

-

Role of the Base Catalyst: The basic catalyst, typically a secondary amine like piperidine, plays a dual role. It facilitates the initial Knoevenagel condensation between the active methylene group of 2-cyanoacetamide and one of the carbonyl groups of ethyl trimethylacetopyruvate. It also promotes the subsequent cyclization and dehydration steps to form the stable aromatic pyridine ring.

-

Solvent Selection: Ethanol is a common solvent for this type of reaction as it effectively dissolves the reactants and allows the reaction to be carried out at a moderate reflux temperature.

-

Acidic Workup: The addition of acid during the workup protonates the hydroxyl group and helps in the precipitation of the product from the reaction mixture, facilitating its isolation.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively reported, its structural motifs are present in compounds with a wide range of therapeutic applications. The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, found in various approved drugs and clinical candidates.[1][5]

-

Kinase Inhibition: Substituted pyridines are known to be effective kinase inhibitors, a class of drugs widely used in oncology.[5]

-

Antiviral Activity: The pyridinone scaffold has been explored for its potential as an antiviral agent.[1]

-

Analgesic Properties: Certain 3,5-disubstituted pyridin-2(1H)-ones have shown potential as analgesics for the treatment of mechanical allodynia.[6]

The presence of the cyano group and the tert-butyl group can influence the compound's metabolic stability and its ability to interact with biological targets. The tert-butyl group, in particular, can provide steric hindrance, which may protect the molecule from metabolic degradation and can also be crucial for fitting into specific binding pockets of proteins.

Conclusion

This compound is a synthetically accessible and medicinally relevant heterocyclic compound. Its synthesis, based on a classical condensation reaction, provides a reliable method for its preparation. The versatile functionality of this molecule makes it an attractive starting point for the development of new chemical entities with potential therapeutic applications. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in the field of drug discovery.

References

-

Maloney, K. M., et al. (2021). Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(8), 4913–4946. Available from: [Link]

-

Li, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856521. Available from: [Link]

-

Giraud, F., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. Available from: [Link]

- Pfizer Inc. (2007). Pyridine derivatives and their use in the treatment of psychotic disorders. Google Patents.

- Eisai Co., Ltd. (1995). Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same. Google Patents.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 100616-09-9 [amp.chemicalbook.com]

- 3. 100616-09-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Starting Materials for the Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

Introduction

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate is a highly substituted pyridin-2(1H)-one derivative. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The synthesis of such densely functionalized heterocycles presents a significant challenge, centered on the strategic construction of the pyridine ring. This guide provides an in-depth analysis of the most practical and efficient starting materials for synthesizing this target molecule, focusing on a convergent strategy that leverages well-established reaction mechanisms. We will explore the synthesis of key precursors and the underlying chemical principles that ensure a successful and reproducible outcome.

Part 1: The Principal Synthetic Pathway: A Convergent Condensation Strategy

The most logical and efficient approach to constructing the target molecule's core is through a cyclocondensation reaction. This strategy involves the reaction of a carefully selected β,δ-dicarbonyl compound with an active methylene amide, which provides the necessary atoms to form the pyridin-2-one ring in a single, high-yielding step.

The primary starting materials for this pathway are:

-

Ethyl 4,4-dimethyl-2,4-dioxopentanoate : This β,δ-ketoester provides the C4, C5, C6, and the entire tert-butyl and ethyl isonicotinate ester functionalities of the final product.

-

2-Cyanoacetamide : This readily available reagent serves as the source for N1, C2, C3, and the 3-cyano group.

The overall transformation is a variation of the Guareschi-Thorpe pyridine synthesis, which is a reliable method for creating substituted 2-pyridones.[3]

Caption: Convergent synthesis of the target pyridin-2-one.